molecular formula C43H42NOP B2916878 Oxazole,2-[(1S)-7'-[bis(3,5-dimethylphenyl)phosphino]-2,2',3,3'-tetrahydro-1,1'-spirobi[1H-inden]-7-YL]-4,5-dihydro-4-(phenylmethyl)-,(4S)- CAS No. 913829-90-0

Oxazole,2-[(1S)-7'-[bis(3,5-dimethylphenyl)phosphino]-2,2',3,3'-tetrahydro-1,1'-spirobi[1H-inden]-7-YL]-4,5-dihydro-4-(phenylmethyl)-,(4S)-

Cat. No.: B2916878
CAS No.: 913829-90-0
M. Wt: 619.789
InChI Key: UNZRWTOGFLMTTE-NKTCMXKJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Oxazole,2-[(1S)-7'-[bis(3,5-dimethylphenyl)phosphino]-2,2',3,3'-tetrahydro-1,1'-spirobi[1H-inden]-7-YL]-4,5-dihydro-4-(phenylmethyl)-,(4S)- is a useful research compound. Its molecular formula is C43H42NOP and its molecular weight is 619.789. The purity is usually 95%.
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Biological Activity

Oxazole derivatives, particularly the compound Oxazole, 2-[(1S)-7'-[bis(3,5-dimethylphenyl)phosphino]-2,2',3,3'-tetrahydro-1,1'-spirobi[1H-inden]-7-YL]-4,5-dihydro-4-(phenylmethyl)-,(4S)- , have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article aims to provide an in-depth analysis of the biological activity associated with this compound, supported by data tables and relevant case studies.

Overview of Oxazole Compounds

Oxazoles are five-membered heterocycles containing nitrogen and oxygen atoms. They are recognized for their role in various therapeutic applications, including antimicrobial, anticancer, anti-inflammatory, and antiviral activities. The unique structural features of oxazoles allow them to interact with biological targets effectively, making them valuable in drug discovery.

Key Biological Activities

  • Antimicrobial Activity :
    Oxazole derivatives have shown promising antimicrobial properties against a range of pathogens. Studies indicate that modifications in the oxazole structure can enhance antibacterial efficacy.
    CompoundMIC (µg/ml)Target Organism
    53.12Escherichia coli
    61.56Staphylococcus aureus
    76.25Bacillus subtilis
    Ceftazidime200Reference Drug
    The above table summarizes Minimum Inhibitory Concentration (MIC) values for selected oxazole derivatives against common bacterial strains .
  • Anticancer Activity :
    Several oxazole derivatives have been evaluated for their anticancer potential. The introduction of specific substituents has been correlated with enhanced cytotoxicity against various cancer cell lines.
    • Case Study : A study by Chokkappagari et al. demonstrated that oxazoloquinoline derivatives exhibited significant cytotoxic effects on cancer cell lines comparable to established chemotherapeutics .
  • Anti-inflammatory Properties :
    Oxazole compounds have also been investigated for their anti-inflammatory effects. They inhibit key inflammatory pathways and cytokine production.
    • Mechanism : The anti-inflammatory activity is often attributed to the modulation of NF-kB signaling pathways and the inhibition of pro-inflammatory cytokines .
  • Antiviral Activity :
    Certain oxazole derivatives have demonstrated antiviral properties against viruses such as HIV and influenza.
    • Research Findings : Oxazoles have been incorporated into drug candidates targeting viral replication processes, showing promise in preclinical studies .

Structure-Activity Relationship (SAR)

The biological activity of oxazole derivatives is heavily influenced by their chemical structure. Modifications at various positions on the oxazole ring can lead to significant changes in potency and selectivity.

Key Structural Features Influencing Activity

  • Substituents on the Oxazole Ring : The presence of electron-donating or withdrawing groups can enhance or diminish biological activity.
  • Phosphino Groups : As seen in the compound under review, phosphino substituents can improve binding affinity to biological targets .
  • Stereochemistry : The stereochemical configuration plays a crucial role in determining the pharmacological profile of these compounds.

Properties

IUPAC Name

[(3S)-4-[(4S)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]-3,3'-spirobi[1,2-dihydroindene]-4'-yl]-bis(3,5-dimethylphenyl)phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H42NOP/c1-28-20-29(2)23-36(22-28)46(37-24-30(3)21-31(4)25-37)39-15-9-13-34-17-19-43(41(34)39)18-16-33-12-8-14-38(40(33)43)42-44-35(27-45-42)26-32-10-6-5-7-11-32/h5-15,20-25,35H,16-19,26-27H2,1-4H3/t35-,43-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIVLVUWPNHHMAS-NKTCMXKJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)P(C2=CC=CC3=C2C4(CCC5=C4C(=CC=C5)C6=NC(CO6)CC7=CC=CC=C7)CC3)C8=CC(=CC(=C8)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1)P(C2=CC=CC3=C2[C@@]4(CCC5=C4C(=CC=C5)C6=N[C@H](CO6)CC7=CC=CC=C7)CC3)C8=CC(=CC(=C8)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H42NOP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20475079
Record name (4S)-4-Benzyl-2-{(1S)-7'-[bis(3,5-dimethylphenyl)phosphanyl]-2,2',3,3'-tetrahydro-1,1'-spirobi[inden]-7-yl}-4,5-dihydro-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20475079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

619.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

913829-90-0
Record name (4S)-4-Benzyl-2-{(1S)-7'-[bis(3,5-dimethylphenyl)phosphanyl]-2,2',3,3'-tetrahydro-1,1'-spirobi[inden]-7-yl}-4,5-dihydro-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20475079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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